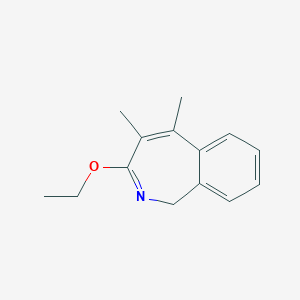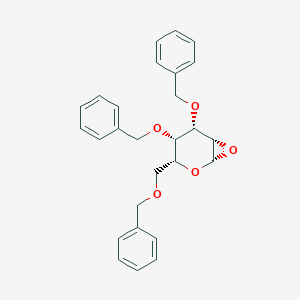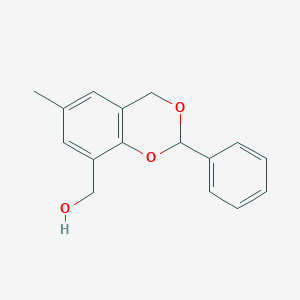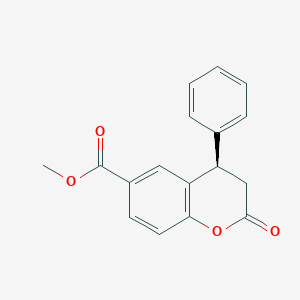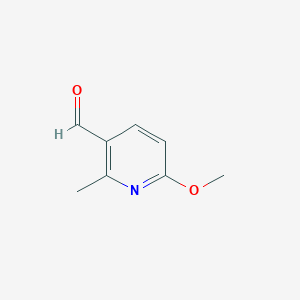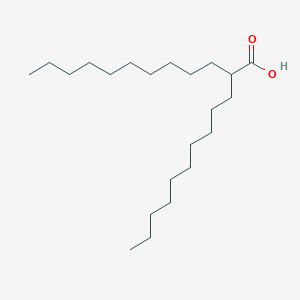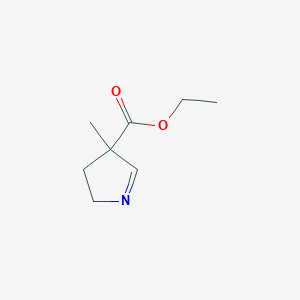![molecular formula C11H13ClN4O B128095 N-(4-Cloro-7H-pirrolo[2,3-d]pirimidin-2-il)-2,2-dimetilpropionamida CAS No. 149765-15-1](/img/structure/B128095.png)
N-(4-Cloro-7H-pirrolo[2,3-d]pirimidin-2-il)-2,2-dimetilpropionamida
Descripción general
Descripción
N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide is a synthetic organic compound that belongs to the class of pyrrolopyrimidines
Aplicaciones Científicas De Investigación
N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor for the treatment of cancers, such as leukemia and lymphoma, and inflammatory diseases like rheumatoid arthritis.
Biological Studies: The compound is used in studies to understand kinase signaling pathways and their role in disease progression.
Pharmaceutical Development: It serves as a lead compound in the development of new therapeutic agents targeting specific kinases involved in cell proliferation and survival.
Mecanismo De Acción
Target of Action
The primary targets of N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in cell division, death, and tumor formation processes .
Mode of Action
N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide acts as an inhibitor to the JAKs . By inhibiting the activity of one or more of the JAK family of enzymes, it interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . Therefore, the compound’s action on this pathway can have significant downstream effects, potentially influencing cell division, death, and tumor formation processes .
Pharmacokinetics
It’s worth noting that similar compounds with a common pyrrolo[2,3-d]pyrimidine core have been used in the synthesis of many jak inhibitors .
Result of Action
The compound’s action results in the inhibition of the JAK-STAT signaling pathway . This can potentially influence cell division, death, and tumor formation processes . In the context of tuberculosis treatment, some derivatives of the compound have shown in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis .
Action Environment
The action environment of the compound can influence its efficacy and stability. It’s worth noting that the compound’s effectiveness can be influenced by factors such as the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the target cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then reacted with 2,2-dimethylpropionyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using batch or continuous flow processes. The key steps involve the preparation of intermediates under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-alkylated derivatives, while oxidation can produce N-oxides.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide
- N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide
Uniqueness
N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide is unique due to its specific structural features, such as the 2,2-dimethylpropionamide moiety, which can enhance its binding affinity and selectivity for certain kinases. This structural uniqueness makes it a valuable compound for developing targeted therapies with potentially fewer side effects compared to other kinase inhibitors.
Propiedades
IUPAC Name |
N-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c1-11(2,3)9(17)16-10-14-7(12)6-4-5-13-8(6)15-10/h4-5H,1-3H3,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBVXLCVUIJCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C=CN2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465501 | |
| Record name | N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149765-15-1 | |
| Record name | N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
